5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
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Overview
Description
5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one: is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoroethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazine derivative followed by the introduction of the trifluoroethyl group. One common method includes the reaction of 2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one with bromine in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
- Substituted pyridazines
- Oxidized or reduced derivatives
- Coupled products with various organic groups
Scientific Research Applications
Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition. Its derivatives may have potential as pharmaceutical agents due to their ability to interact with biological targets.
Industry: The compound is valuable in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-nitropyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these characteristics are desired.
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-5(13)12(11-2-4)3-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZJTCBNZVWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN(C1=O)CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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